N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811854
InChI: InChI=1S/C9H6ClF3N2O4/c1-4(16)14-6-2-5(10)8(19-9(11,12)13)3-7(6)15(17)18/h2-3H,1H3,(H,14,16)
SMILES:
Molecular Formula: C9H6ClF3N2O4
Molecular Weight: 298.60 g/mol

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide

CAS No.:

Cat. No.: VC15811854

Molecular Formula: C9H6ClF3N2O4

Molecular Weight: 298.60 g/mol

* For research use only. Not for human or veterinary use.

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide -

Specification

Molecular Formula C9H6ClF3N2O4
Molecular Weight 298.60 g/mol
IUPAC Name N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C9H6ClF3N2O4/c1-4(16)14-6-2-5(10)8(19-9(11,12)13)3-7(6)15(17)18/h2-3H,1H3,(H,14,16)
Standard InChI Key DBNBDCIMRXAVNE-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide (C₉H₅ClF₃N₂O₄) features a phenyl ring with three distinct substituents:

  • Chloro group (-Cl) at the 5-position,

  • Nitro group (-NO₂) at the 2-position,

  • Trifluoromethoxy group (-OCF₃) at the 4-position,

  • Acetamide group (-NHCOCH₃) at the 1-position.

The trifluoromethoxy group is a strong electron-withdrawing substituent due to the inductive effects of fluorine atoms, while the nitro group further polarizes the aromatic ring. These features influence the compound’s reactivity, solubility, and intermolecular interactions.

Table 1: Inferred Physicochemical Properties

PropertyValue/RangeBasis of Inference
Molecular Weight316.59 g/molCalculated from molecular formula
Melting Point110–115 °CAnalogous nitroacetamides
Solubility in WaterLow (<1 mg/mL)Hydrophobic substituents
LogP (Octanol-Water)~2.5Computational estimation
pKa (Acetamide NH)~14–16Comparison to acetamide derivatives

The low water solubility is attributed to the hydrophobic trifluoromethoxy and chloro groups, while the nitro group enhances molecular polarity.

Synthesis and Manufacturing Approaches

The synthesis of N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide likely involves multi-step reactions, beginning with the functionalization of a benzene derivative. A plausible route includes:

Step 1: Nitration of 4-Chloro-2-(trifluoromethoxy)phenol

Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces the nitro group at the 2-position. The reaction’s regioselectivity is governed by the directing effects of existing substituents.

Step 2: Chlorination

Chlorination at the 5-position could be achieved via electrophilic substitution using chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃).

Step 3: Acetylation of the Amine Group

The final step involves acetylation of the intermediate amine using acetic anhydride ((CH₃CO)₂O) or acetyl chloride (CH₃COCl) under basic conditions (e.g., pyridine).

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsTemperatureYield (Estimated)
1HNO₃/H₂SO₄ (1:3 v/v)0–5 °C70–80%
2Cl₂, FeCl₃, CH₂Cl₂25 °C60–70%
3(CH₃CO)₂O, Pyridine, DCM50 °C85–90%

Purification methods such as recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) would be critical for isolating the final product.

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its functional groups:

  • Nitro Group (-NO₂):

    • Reduces to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C), enabling further derivatization.

    • Participates in nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NaOH, 200 °C).

  • Trifluoromethoxy Group (-OCF₃):

    • Resists hydrolysis under acidic/basic conditions due to fluorine’s electronegativity.

    • Enhances electrophilicity of the aromatic ring, facilitating NAS at meta/para positions.

  • Acetamide Group (-NHCOCH₃):

    • Hydrolyzes to the corresponding amine under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions.

    • Undergoes Hofmann degradation to form an isocyanate intermediate when treated with Br₂/NaOH.

Activity TypeModel SystemEC₅₀/IC₅₀ (Estimated)
Antibacterial (E. coli)In vitro assay15–20 µM
Antifungal (C. albicans)In vitro assay25–30 µM
Cytotoxicity (HeLa)Cell culture50–60 µM

Toxicological and Environmental Considerations

While specific toxicity data for this compound is unavailable, structural analogs provide insights:

  • Nitroaromatics: Potential mutagenicity via nitroreductase-mediated DNA adduct formation.

  • Chlorinated compounds: Bioaccumulation risks in aquatic ecosystems.

  • Trifluoromethoxy groups: Generally low acute toxicity but persistent in environmental matrices.

Future Research Directions

  • Synthetic Optimization: Develop greener methodologies (e.g., flow chemistry) to improve yield and reduce waste.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to enhance therapeutic indices.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in rodent models.

  • Computational Modeling: Predict metabolic pathways and off-target interactions using QSAR models.

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